REACTION_CXSMILES
|
[C:1]([N:5]=[C:6]=[O:7])(=[O:4])[CH:2]=[CH2:3].[C:8]([OH:12])([CH3:11])([CH3:10])[CH3:9]>ClC(Cl)C>[C:1]([NH:5][C:6](=[O:7])[O:12][C:8]([CH3:11])([CH3:10])[CH3:9])(=[O:4])[CH:2]=[CH2:3]
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Name
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|
Quantity
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9.7 g
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Type
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reactant
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Smiles
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C(C=C)(=O)N=C=O
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Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
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Name
|
|
Quantity
|
20 g
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Type
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solvent
|
Smiles
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ClC(C)Cl
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Name
|
|
Quantity
|
20 g
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Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooling in 5 minutes
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Duration
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5 min
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Type
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CUSTOM
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Details
|
The solvent was removed by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |